
N-(3-Aminopropyl)methacrylamide hydrochloride
Overview
Description
N-(3-Aminopropyl)methacrylamide hydrochloride is an aminoalkyl methacrylamide compound. It is known for its primary amine group, which provides pH-responsiveness, affinity for anionic drugs, and the ability to conjugate with various chemical structures . This compound is widely used in the preparation of copolymers and cross-linked micelles for gene delivery, drug delivery, and diagnostic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Aminopropyl)methacrylamide hydrochloride can be synthesized by adding 1,3-diaminopropane to a solution of 1,3-diaminopropane dihydrogen chloride. This mixture is then further reacted with methacrylic anhydride and hydroquinone . The reaction typically occurs at room temperature and requires careful control of the reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the preparation of this compound involves the same basic synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Key Reaction Steps
Mechanistic Notes :
- Step 1 : Nucleophilic acyl substitution under alkaline conditions.
- Step 3 : Hydrazinolysis cleaves the phthalimide group, regenerating the primary amine .
Polymerization Reactions
APMA HCl undergoes free-radical polymerization and copolymerization due to its methacrylamide group.
Homopolymerization
- Conditions : Aqueous or organic solvents at ≥70°C with initiators (e.g., APS/TEMED).
- Applications : Forms cationic polymers for drug delivery and hydrogels .
Copolymerization with Acrylic Acid (AA)
Parameter | Value | Reference |
---|---|---|
Reactivity ratio (r₁, APMA) | 0.68 | |
Reactivity ratio (r₂, AA) | 0.48 | |
Phase separation pH (Isoelectric point) | 4.5–5.5 |
Key Findings :
- Copolymers exhibit pH- and salt-responsive behavior , useful in drug encapsulation .
- Stoichiometric polyampholytes (1:1 APMA:AA) show maximal electrostatic interactions .
Functionalization via Primary Amine
The primary amine group enables post-polymerization modifications:
Carbodiimide-Mediated Conjugation
- Reacts with carboxylic acids (e.g., drugs, peptides) via EDC/NHS chemistry .
- Example : Conjugation with ibuprofen for pH-responsive drug release .
Reductive Amination
Michael Addition
- Reacts with maleimides or acrylates for crosslinking or bioconjugation.
Drug Binding
APMA HCl-based polymers bind anionic drugs (e.g., ibuprofen) via electrostatic interactions:
Drug | Binding Capacity (mg/g) | pH | Reference |
---|---|---|---|
Ibuprofen | 120 | 5.0 | |
Propranolol | 95 | 7.4 |
Hydrogel Formation
- Reductively degradable hydrogels form via thiol-ene click chemistry with PEG-diacrylate .
- Degradation : Cleaved by glutathione (GSH) in physiological conditions .
Stability and Reactivity
Scientific Research Applications
Applications Overview
- Polymer Production
- Biomedical Applications
- Surfactants and Lubricants
- Catalysis
Case Study 1: Hydrogel Development
A study demonstrated the synthesis of hydrogels from APMA for use in tissue engineering. The hydrogels exhibited favorable mechanical properties and biocompatibility, making them suitable for applications in regenerative medicine. The primary amine groups allowed for further functionalization, enhancing their utility in drug delivery systems .
Case Study 2: Polymer Characterization
Research conducted on the co-polymerization of APMA with N-isopropylmethacrylamide (NIPMAm) resulted in microgels with tailored properties for biosensing applications. The study highlighted how varying the concentration of APMA influenced the microgel size and functionality, showcasing its potential in creating responsive materials for biomedical uses .
Comparative Data Table
Property | Value |
---|---|
IUPAC Name | N-(3-aminopropyl)-2-methylprop-2-enamide; hydrochloride |
Boiling Point | 311.4 °C at 760 mmHg |
Flash Point | 142.1 °C |
Partition Coefficient (LogP) | 1.92 |
Hydrodynamic Diameter (Microgels) | ~160 nm |
Mechanism of Action
The primary amine group in N-(3-Aminopropyl)methacrylamide hydrochloride allows it to interact with anionic drugs and other negatively charged molecules. This interaction is primarily driven by electrostatic forces, enabling the compound to form stable complexes. These complexes can then be used for targeted delivery in gene therapy and drug delivery applications .
Comparison with Similar Compounds
- 2-Aminoethyl Methacrylate Hydrochloride
- N-Isopropylacrylamide
- N,N′-Methylenebis(acrylamide)
- Glycidyl Methacrylate
Comparison: N-(3-Aminopropyl)methacrylamide hydrochloride is unique due to its primary amine group, which provides pH-responsiveness and the ability to form stable complexes with anionic drugs. This makes it particularly useful in drug delivery and gene therapy applications, setting it apart from other similar compounds .
Biological Activity
N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) is a water-soluble monomer that has garnered attention in biomedical research due to its unique properties and applications in drug delivery systems, gene therapy, and polymer science. This article explores the biological activity of APMA, highlighting its synthesis, physicochemical properties, and various applications supported by empirical data.
1. Chemical Structure and Properties
APMA is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molar Mass : 178.66 g/mol
- CAS Number : 72607-53-5
Property | Value |
---|---|
Solubility | 15.2 mg/ml |
Log P (octanol-water) | 0.72 |
pKa | Approx. 10.0 |
Bioavailability Score | 0.55 |
BBB Permeability | Yes |
APMA exhibits high solubility in water, making it suitable for biological applications where aqueous environments are critical .
2. Synthesis and Polymerization
APMA can be polymerized using various methods, including Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This method allows for the creation of copolymers that incorporate APMA, which can enhance the functionality of the resulting materials. For instance, copolymers containing APMA have been synthesized to improve gene delivery systems by facilitating the conjugation of targeting moieties such as folate .
3.1 Gene Delivery Systems
APMA has been utilized in the development of gene delivery vehicles, particularly for small interfering RNA (siRNA). Research indicates that APMA-containing polymers can form stable complexes with siRNA, enabling targeted delivery to cancer cells that overexpress folate receptors. This specificity enhances the efficacy of gene silencing while minimizing off-target effects .
3.2 Antimicrobial Properties
Studies have explored the antimicrobial activity of APMA-based polymers against various pathogens. The incorporation of APMA into polymer matrices has demonstrated potential in preventing infections related to orthopedic implants by enhancing the release of antimicrobial agents .
3.3 Biocompatibility and Safety
The biocompatibility of APMA is a critical factor for its application in medical devices and drug delivery systems. Research has shown that polymers synthesized from APMA exhibit low cytotoxicity and favorable interactions with biological tissues, making them suitable for in vivo applications .
4.1 Targeted Drug Delivery
In a study involving folate-conjugated APMA copolymers, researchers demonstrated enhanced uptake by folate receptor-positive cancer cells compared to non-targeted controls. The results indicated a significant increase in therapeutic efficacy, suggesting that APMA can be effectively used for targeted drug delivery strategies .
4.2 Polyampholyte Formation
Research on polyampholytes formed from APMA and acrylic acid revealed their responsiveness to environmental changes such as pH and ionic strength. These materials exhibited phase transitions that could be exploited for controlled drug release applications .
5. Conclusion
This compound is a versatile compound with significant biological activity applicable in various fields, including gene therapy and antimicrobial strategies. Its ability to form stable complexes with nucleic acids and its biocompatibility make it a promising candidate for advanced biomedical applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and purification methods for APMA?
APMA is synthesized by reacting 1,3-diaminopropane dihydrochloride with methacrylic anhydride in the presence of hydroxybenzophenone as a stabilizer. Post-synthesis, the product is purified via precipitation in acetone to remove unreacted reagents. The final compound typically contains ≤1,000 ppm of MEHQ (a radical inhibitor) to prevent premature polymerization during storage. Purity validation (>98%) is achieved using HPLC, with additional confirmation via non-aqueous titration and NMR .
Q. What analytical methods are recommended for characterizing APMA purity and stability?
- HPLC : Primary method for assessing purity (≥98% area%) and detecting residual stabilizers like MEHQ .
- Non-aqueous titration : Quantifies amine content to confirm functional group integrity .
- NMR : Validates structural consistency and detects synthetic byproducts .
- Melting point analysis : Reported ranges (123–128°C) should align with batch-specific thermal profiles, with deviations indicating impurities or stabilizer effects .
Q. How is APMA incorporated into pH-responsive polymers for drug delivery?
APMA’s primary amine enables covalent conjugation with anionic drugs (e.g., siRNA) via carbodiimide chemistry (e.g., EDC/NHS coupling). For pH-responsive systems, APMA is copolymerized with monomers like N-isopropylacrylamide (NIPAM) to create thermosensitive micelles. The amine group protonates at acidic pH, enhancing endosomal escape in targeted delivery .
Advanced Research Questions
Q. How can RAFT polymerization optimize APMA-based copolymer design?
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization allows precise control over APMA copolymer architecture. Key steps:
- Use "clickable" chain transfer agents (CTAs) to retain dithioester end-group fidelity for post-polymerization functionalization .
- Conduct reactions in acidic aqueous media to stabilize the cationic amine groups and prevent side reactions .
- Example: P(DMAPMA-b-LAEMA) block copolymers for siRNA delivery achieve low polydispersity (Đ < 1.2) and high gene knockdown efficiency .
Q. How to resolve contradictions in reported APMA melting points (123–128°C vs. 128°C)?
Discrepancies arise from batch-specific factors:
- Stabilizer content : Higher MEHQ levels depress melting points.
- Crystallinity : Variations in drying protocols or storage conditions (2–8°C) affect crystal structure .
- Analytical methods : Differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) standardizes measurements .
Q. What strategies mitigate cytotoxicity in APMA-based cationic polymers?
- Statistical copolymerization : Blend APMA with neutral monomers (e.g., 2-methacryloyloxyethyl phosphorylcholine) to reduce surface charge density and minimize membrane disruption .
- Glycosylation : Introduce lactose residues (e.g., LAEMA) to enhance biocompatibility and reduce IC50 values by >50% in HeLa cells .
- MTT assay validation : Screen polymer-siRNA polyplexes at varying N/P ratios to balance transfection efficiency and cytotoxicity .
Q. How to engineer APMA-functionalized hydrogels with tunable mechanical properties?
- Crosslinking density : Adjust APMA:crosslinker (e.g., PEG-DA) ratios to modulate compressive modulus (e.g., 10–100 kPa for tissue engineering) .
- Dual-reactive systems : Combine APMA’s amines with methacryloyl groups for orthogonal functionalization. For example, P(PEGMA-b-(PFPMA-co-MAPMA)) nanogels enable pH-triggered drug release .
- Rheological analysis : Correlate storage modulus (G’) with swelling ratios to predict in vivo degradation rates .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
N-(3-aminopropyl)-2-methylprop-2-enamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(2)7(10)9-5-3-4-8;/h1,3-5,8H2,2H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIRWEVPYCTARV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3072581 | |
Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3072581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72607-53-5 | |
Record name | N-(3-Aminopropyl)methacrylamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72607-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072607535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3072581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-AMINOPROPYL)METHACRYLAMIDE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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